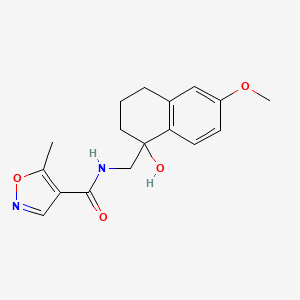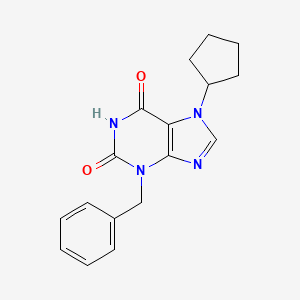
2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid” is a bioactive chemical . It is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It has gained significant attention for its potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Synthesis Analysis
The synthesis process of “this compound” is complex, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The structure of the molecule has been elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Chemical Reactions Analysis
The reactivity of “this compound” has been explored in different fields . The compound has shown diverse chemical reactivity and promising applications . It has been synthesized, characterized, and investigated against blood cancer using K562 and Raji cell lines .Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid derivatives have been synthesized and evaluated for antimicrobial activities. Some of the synthesized compounds displayed promising results against various microbial strains. For instance, certain derivatives were quite sensitive against both Gram-positive and Gram-negative bacterial strains, indicating their potential as effective antimicrobials (Bedair et al., 2006) (Al-farhan et al., 2011) (Patel & Dhameliya, 2010).
Anti-inflammatory and Antiepileptic Properties
The compound and its derivatives have demonstrated potential anti-inflammatory and antiepileptic properties. Studies have shown that these derivatives exhibit promising anti-inflammatory activity in both in-vitro and in-vivo models. Moreover, certain compounds have shown significant antiepileptic activity, comparable or even superior to standard treatments in some cases (Nikalje et al., 2015) (Asadollahi et al., 2019).
Fluorescent Detection Mechanism
The fluorescent detection mechanism of specific molecules like CO-releasing molecule-3 has been theoretically studied using derivatives of this compound. This research is crucial for understanding the detection mechanisms and fluorescence phenomena in various biological and chemical processes (Yang et al., 2021).
Crystal Structure Analysis
The crystal structure of this compound and its adducts has been extensively studied. These analyses are fundamental for understanding the molecular and atomic interactions, which is vital for the development of new materials and drugs. The crystallographic studies provide insights into the hydrogen bonding and other structural characteristics of the compound (Bhatti et al., 2011) (Raza et al., 2009).
Material Science Applications
The compound has been used in the growth of single crystals of dielectric materials, which are essential in the field of electronics and photonics. The material's optical and thermal properties have been studied, providing valuable information for its application in these industries (Sankari & Perumal, 2014).
Direcciones Futuras
The future directions for “2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid” involve further studies to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . There is also a need for sustainable and environmentally friendly synthetic approaches in this field .
Propiedades
IUPAC Name |
2-(5-amino-1,3-dioxoisoindol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1-3H,4,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSMQGMZRCGLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)N(C2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2731978.png)

![Rac-[(2r,4s)-2-methyloxan-4-yl]hydrazine hydrochloride](/img/structure/B2731984.png)

![2-Chloro-N-[2-(6-oxo-1H-pyrimidin-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2731988.png)



![[(1S)-1-(2-Methylphenyl)ethyl]methylamine](/img/structure/B2731992.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2731996.png)
